molecular formula C5H6F6O4 B7942810 1,1,1,5,5,5-Hexafluoropentane-2,2,4,4-tetraol CAS No. 428-75-1

1,1,1,5,5,5-Hexafluoropentane-2,2,4,4-tetraol

Cat. No.: B7942810
CAS No.: 428-75-1
M. Wt: 244.09 g/mol
InChI Key: BZMWYBPDQWRVHE-UHFFFAOYSA-N
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Description

1,1,1,5,5,5-Hexafluoropentane-2,2,4,4-tetraol is a fluorinated organic compound known for its unique chemical properties. It is derived from hexafluoroacetylacetone through hydration. This compound is notable for its high stability and reactivity, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,5,5,5-Hexafluoropentane-2,2,4,4-tetraol is synthesized by the hydration of hexafluoroacetylacetone. The reaction typically involves the addition of water to hexafluoroacetylacetone under controlled conditions to yield the desired tetraol .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydration processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and precise temperature control to ensure efficient conversion .

Chemical Reactions Analysis

Types of Reactions: 1,1,1,5,5,5-Hexafluoropentane-2,2,4,4-tetraol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated derivatives, such as fluorinated ketones, acids, alcohols, and hydrocarbons .

Scientific Research Applications

1,1,1,5,5,5-Hexafluoropentane-2,2,4,4-tetraol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,1,5,5,5-hexafluoropentane-2,2,4,4-tetraol exerts its effects involves its ability to form stable complexes with metal ions. This chelation process is facilitated by the presence of multiple hydroxyl groups and fluorine atoms, which enhance the compound’s binding affinity and stability. The molecular targets include various metal ions, and the pathways involved are primarily related to coordination chemistry .

Comparison with Similar Compounds

Properties

IUPAC Name

1,1,1,5,5,5-hexafluoropentane-2,2,4,4-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F6O4/c6-4(7,8)2(12,13)1-3(14,15)5(9,10)11/h12-15H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMWYBPDQWRVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(O)O)C(C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66922-83-6, 428-75-1
Record name 1,1,1,5,5,5-Hexafluoropentane-2,2,4,4-tetraol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066922836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1,5,5,5-Hexafluoro-2,2,4,4-pentanetetrol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
1,1,1,5,5,5-Hexafluoropentane-2,2,4,4-tetraol
Reactant of Route 2
1,1,1,5,5,5-Hexafluoropentane-2,2,4,4-tetraol
Reactant of Route 3
1,1,1,5,5,5-Hexafluoropentane-2,2,4,4-tetraol
Reactant of Route 4
1,1,1,5,5,5-Hexafluoropentane-2,2,4,4-tetraol
Reactant of Route 5
1,1,1,5,5,5-Hexafluoropentane-2,2,4,4-tetraol
Reactant of Route 6
1,1,1,5,5,5-Hexafluoropentane-2,2,4,4-tetraol

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